Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate
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Overview
Description
Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.
Uniqueness
Propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62755-98-0 |
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Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
propan-2-yl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-6(2)16-12(15)11-10(14)8-5-7(13)3-4-9(8)17-11/h3-6,14H,1-2H3 |
InChI Key |
DVDVSGBUWQMCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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